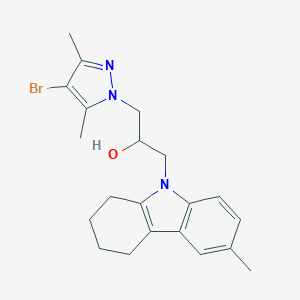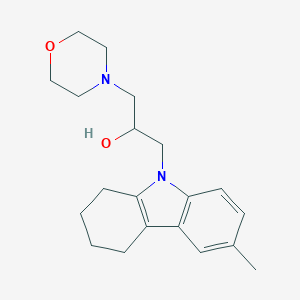![molecular formula C25H22ClFN4O B289229 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thus preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, as well as the reduction of beta-amyloid plaque accumulation in Alzheimer's disease models.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, reduction of beta-amyloid plaque accumulation, and inhibition of vascular smooth muscle cell proliferation. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to have a high affinity for the ATP-binding site of the EGFR, making it a potent inhibitor of this signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high potency and specificity for the EGFR signaling pathway. However, it also has some limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research involving 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone, including the development of more potent and selective inhibitors of the EGFR signaling pathway, as well as the investigation of its potential use in combination with other therapies for cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone and its potential use in other disease models.
Méthodes De Synthèse
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 3-fluoro-4-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR signaling pathway, which is often dysregulated in cancer cells. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing the accumulation of beta-amyloid plaques. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied for its potential use in treating cardiovascular disease by inhibiting the proliferation of vascular smooth muscle cells.
Propriétés
Formule moléculaire |
C25H22ClFN4O |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22ClFN4O/c26-18-4-3-5-21(16-18)30-14-12-29(13-15-30)17-24-28-23-7-2-1-6-22(23)25(32)31(24)20-10-8-19(27)9-11-20/h1-11,16H,12-15,17H2 |
Clé InChI |
DMHYHYAANYOITE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
SMILES canonique |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

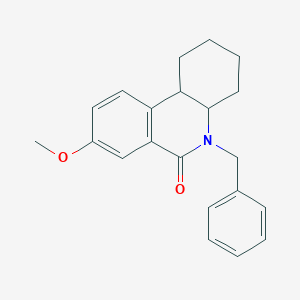

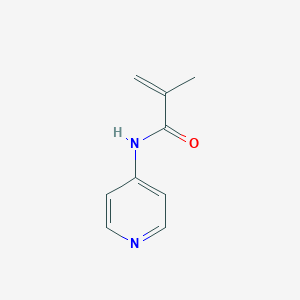
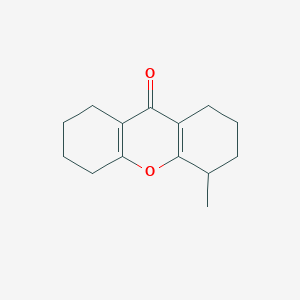
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
